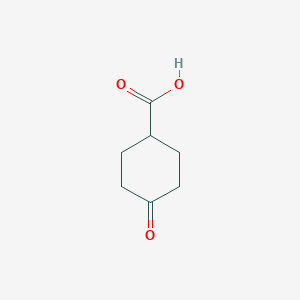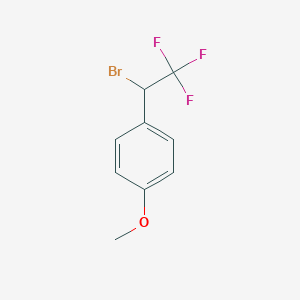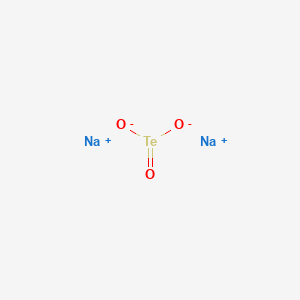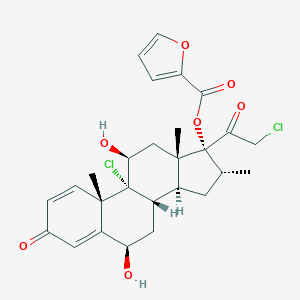![molecular formula C12H7BrF2NO3P B032549 [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid CAS No. 809272-64-8](/img/structure/B32549.png)
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Diabetes Mellitus Treatment
This compound has been identified as a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling . Inhibition of PTP1B can enhance insulin sensitivity, making this compound a promising candidate for the treatment of type 2 diabetes. It has shown efficacy in animal models of diabetes, suggesting potential for development into a therapeutic agent.
Cancer Research
The same mechanism that makes this compound effective in diabetes treatment may also apply to cancer therapy. PTP1B has been implicated in the regulation of several signaling pathways that are often dysregulated in cancer . By modulating these pathways, [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid could be used to study tumor progression and potentially as a part of a targeted cancer treatment regimen.
Obesity Research
Protein Tyrosine Phosphatase 1B is also involved in the regulation of energy balance and body weight. Mice deficient in PTP1B exhibit decreased adiposity and increased energy expenditure . Therefore, this compound could be used in obesity research to explore new avenues for weight management therapies.
Drug Development and Pharmacokinetics
The compound’s pharmacokinetic profile, which includes oral bioavailability, is crucial for the development of any oral medication . Research into this compound’s absorption, distribution, metabolism, and excretion can provide insights into designing more effective and safer drugs.
Propiedades
IUPAC Name |
[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJOQFMMTKEZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)





![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)




